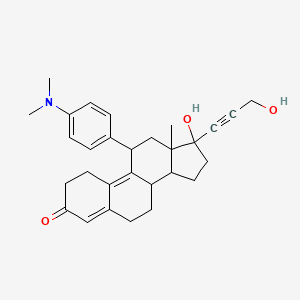

22-Hydroxy Mifepristone

描述

Contextualization within Steroid Biochemistry and Pharmacology

Mifepristone (B1683876) itself is a synthetic 19-nor steroid derivative of progesterone (B1679170), cortisol, and testosterone. wikipedia.orgglowm.com It is recognized for its potent antiprogestational and antiglucocorticoid activities, which stem from its ability to competitively bind to progesterone and glucocorticoid receptors. fda.govnih.govdrugbank.com The metabolism of Mifepristone in the body leads to the formation of several metabolites, including 22-Hydroxy Mifepristone. fda.govnih.gov This hydroxylation occurs on the terminal end of the 17-propynyl chain of the parent molecule. fda.govhpra.ie

The study of this compound is integral to understanding the complete bioactivity of Mifepristone. Like its parent compound, this compound exhibits both antiprogestational and antiglucocorticoidal activities. medchemexpress.commedchemexpress.com Research has shown that this hydroxylated metabolite retains a considerable affinity for human progesterone and glucocorticoid receptors. nih.gov Specifically, its relative binding affinity to the human glucocorticoid receptor is reported to be 48%. medchemexpress.commedchemexpress.com This indicates that this compound is not merely an inactive byproduct but an active contributor to the pharmacological effects observed after the administration of Mifepristone. The metabolism of Mifepristone, including the formation of this compound, is primarily catalyzed by the cytochrome P450 enzyme CYP3A4 in the liver. glowm.comnih.gov

Significance of Metabolite Research in Understanding Xeno/Endobiotic Action

Research into metabolites like this compound is significant for several reasons. It helps to:

Understand variability in drug response: Individual differences in metabolic enzyme activity, such as in CYP3A4, can lead to variations in the levels of metabolites like this compound, potentially affecting clinical outcomes. hpra.ie

Inform drug development and safety assessment: Identifying and characterizing active metabolites is a crucial step in the preclinical and clinical development of new drugs to predict their complete pharmacological and toxicological profiles. openaccessjournals.com

The investigation of xenobiotic metabolism, including the identification of novel metabolites, continually enhances our knowledge of biochemical pathways and their influence on biological systems. nih.gov

Overview of Existing Academic Literature on this compound

Academic literature on this compound primarily focuses on its role as a major metabolite of Mifepristone and its contribution to the parent drug's activity. Studies have consistently identified it alongside other key metabolites, such as the N-monodemethylated (RU 42633) and the N-didemethylated (RU 42848) forms, in plasma following Mifepristone administration. fda.govnih.gov

A 2022 study further quantified the levels of Mifepristone and its metabolites in a maternal blood sample, reporting a concentration of 176.9 ng/mL for this compound. researchgate.netmdpi.com This research highlights the development of sensitive analytical methods, such as UHPLC-QqQ-MS/MS, for the precise determination of these compounds in biological samples, which is crucial for both clinical and forensic toxicology. researchgate.netmdpi.com

The table below summarizes the key properties of this compound based on available research data.

| Property | Value/Description | Source |

| Chemical Name | (11β,17α)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-yn-1-yl)estra-4,9-dien-3-one | cymitquimica.com |

| CAS Number | 105012-15-5 | chemsrc.comacanthusresearch.com |

| Molecular Formula | C29H35NO3 | chemsrc.comscbt.com |

| Molecular Weight | 445.59 g/mol | chemsrc.comscbt.com |

| Parent Drug | Mifepristone | acanthusresearch.com |

| Metabolic Pathway | Terminal hydroxylation of the 17-propynyl chain of Mifepristone, primarily by CYP3A4. | fda.govhpra.ie |

| Pharmacological Activity | Antiprogestational and antiglucocorticoidal. | medchemexpress.commedchemexpress.com |

| Receptor Affinity | Retains considerable affinity for human progesterone and glucocorticoid receptors; relative binding affinity to the human glucocorticoid receptor is 48%. | nih.govmedchemexpress.commedchemexpress.com |

Structure

3D Structure

属性

IUPAC Name |

11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h5-6,8-9,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLTWLWXPJPTQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C#CCO)O)C5=CC=C(C=C5)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Methodologies

Synthesis of Deuterated and Other Isotopic Analogs of 22-Hydroxy Mifepristone (B1683876)

Isotopically labeled analogs of 22-Hydroxy Mifepristone are vital tools in metabolic studies, pharmacokinetic research, and as internal standards for quantitative analysis. medchemexpress.commdpi.com

Interactive Data Table: Isotopic Analogs of this compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Location of Isotope |

| This compound-d6 | N/A | C₂₉H₂₉D₆NO₃ | 451.63 | N,N-bis(methyl-d3)amino group |

Data sourced from multiple chemical suppliers and research articles. pharmaffiliates.comsimsonpharma.com

Development of Novel this compound Derivatives for Mechanistic Probes

The chemical structure of this compound contains features that are amenable to further derivatization, allowing for the creation of probes to investigate its mechanisms of action.

The terminal alkyne group in this compound is a particularly useful chemical handle. medchemexpress.com This group can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". medchemexpress.commedchemexpress.com This reaction allows for the efficient and specific conjugation of this compound to other molecules, such as:

Fluorescent dyes: for imaging and localization studies within cells.

Biotin tags: for affinity purification of binding partners.

Solid supports: for creating affinity chromatography columns.

While much of the derivatization research has focused on the parent compound, Mifepristone, the strategies are applicable to its hydroxylated metabolite. nih.gov For instance, a series of mifepristone derivatives with different "linker groups" at the 4'-position of the 11β-phenyl ring have been synthesized to create conjugates for therapeutic or diagnostic applications. researchgate.net These structure-activity relationship (SAR) studies aim to modulate the biological activity, such as enhancing desired effects while minimizing others. nih.govresearchgate.net

Chemical Characterization Techniques Applied in Synthetic Confirmation

A suite of analytical techniques is employed to confirm the identity, purity, and structure of synthesized this compound and its derivatives.

Chromatographic and Spectrometric Methods: The most powerful and commonly cited method for the identification and quantification of this compound, particularly in biological matrices, is liquid chromatography-tandem mass spectrometry (LC-MS/MS or UHPLC-QqQ-MS/MS) . researchgate.netmdpi.com This technique provides both retention time for separation and mass-to-charge ratio (m/z) for identification. In mass spectrometry, this compound typically shows a precursor ion at m/z 446 [M+H]⁺. researchgate.netmdpi.com

Structural Elucidation: Structural confirmation relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) . scbt.com

¹H-NMR provides information on the number and environment of protons, confirming the presence of key structural features. scbt.com

¹³C-NMR complements this by identifying all unique carbon atoms in the molecule.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the elemental composition. chemsrc.com

Certificates of Analysis for commercially available this compound confirm that its structure is validated using these standard spectroscopic methods. scbt.com

Interactive Data Table: Analytical Characterization of this compound

| Technique | Purpose | Key Findings / Typical Values |

| LC-MS/MS | Identification & Quantification | Precursor Ion [M+H]⁺: m/z 446 |

| ¹H-NMR | Structural Confirmation | Spectrum consistent with the proposed structure. |

| Mass Spectrometry (MS) | Molecular Weight & Structural Confirmation | Confirms molecular weight of 445.59 g/mol . |

| Infrared (IR) Spectroscopy | Functional Group Identification | Characterizes functional groups like hydroxyl (-OH), ketone (C=O), and alkyne (C≡C). |

Data compiled from analytical reports and research publications. researchgate.netmdpi.comscbt.comchemsrc.com

Metabolism and Biotransformation Pathways of Mifepristone Leading to 22 Hydroxy Mifepristone

In Vitro Metabolic Studies Using Hepatic Subcellular Fractions and Cell Systems

The metabolism of mifepristone (B1683876) has been extensively studied using various in vitro systems. Human liver microsomes, which contain a high concentration of CYP enzymes, have been instrumental in elucidating the metabolic pathways. In these systems, the formation of 22-Hydroxy Mifepristone, along with other metabolites, has been consistently observed. Studies have also utilized recombinant human CYP enzymes to pinpoint the specific isoforms responsible for each metabolic step. Furthermore, cell systems, such as primary human hepatocytes, have provided a more complete picture of mifepristone metabolism in a cellular context. These in vitro models have been crucial for characterizing the kinetics of metabolite formation and for understanding the factors that can modulate mifepristone's biotransformation.

Characterization of Metabolic Pathways in Preclinical Animal Models

Preclinical animal models have been essential for studying the in vivo metabolism of mifepristone. In rats, the metabolic profile of mifepristone has been shown to be qualitatively similar to that in humans, with the formation of mono- and di-demethylated and hydroxylated metabolites. However, quantitative differences in the extent of formation of these metabolites have been noted. Studies in various animal species have helped to build a comprehensive understanding of the disposition of mifepristone and its metabolites, providing valuable data for extrapolating findings to humans. The use of animal models has also allowed for the investigation of tissue distribution and excretion of mifepristone and its biotransformation products.

Influence of Enzyme Inducers and Inhibitors on this compound Formation

The formation of this compound is significantly affected by substances that induce or inhibit CYP3A4 activity. Inducers of CYP3A4, such as rifampicin (B610482), can increase the rate of mifepristone metabolism, leading to higher levels of this compound and other metabolites. Conversely, inhibitors of CYP3A4, such as ketoconazole (B1673606) and erythromycin, can decrease the rate of mifepristone metabolism, resulting in lower concentrations of its metabolites. These interactions highlight the potential for drug-drug interactions with mifepristone, which can alter its metabolic fate and pharmacokinetic profile.

Comparative Metabolic Profiling of Mifepristone and its Metabolites Across Species

Comparative studies have revealed both similarities and differences in the metabolic profiling of mifepristone across various species. While the major metabolic pathways, including N-demethylation and hydroxylation, are generally conserved, the relative proportions of the metabolites can vary significantly. For instance, the extent of 22-hydroxylation may differ between humans, rats, and monkeys. These species-specific differences in metabolism are important considerations in preclinical drug development and for the interpretation of toxicological studies. Understanding the comparative metabolism of mifepristone provides a broader perspective on its biotransformation and aids in the assessment of its properties.

Molecular and Cellular Pharmacological Mechanisms Preclinical Focus

Receptor Binding Affinity and Specificity

The biological activity of 22-Hydroxy Mifepristone (B1683876), an active metabolite of mifepristone, is fundamentally determined by its interaction with various steroid hormone receptors. researchgate.net Its binding affinity and specificity for these receptors dictate its pharmacological profile.

Interactions with Progesterone (B1679170) Receptors

While specific quantitative data on the binding affinity of 22-Hydroxy Mifepristone to the progesterone receptor (PR) is not extensively detailed in the provided search results, it is characterized as having antiprogestational activity. medchemexpress.commedchemexpress.commedchemexpress.cn This suggests that it binds to the progesterone receptor, likely in a competitive manner similar to its parent compound, mifepristone. Mifepristone itself exhibits a high affinity for the PR, which is responsible for its potent antiprogestin effects. wikipedia.orgstressmarq.comnmji.in The metabolites of mifepristone, including the hydroxylated form, are known to retain considerable affinity for human progesterone receptors. researchgate.net The interaction of such antagonists with the PR can lead to conformational changes in the receptor, preventing it from adopting the active state required for gene transcription. scispace.com

Comparative Binding Profiles with Other Steroid Receptors

Mifepristone, the parent compound, is known to have weak antiandrogenic activity and does not bind to the estrogen or mineralocorticoid receptors. wikipedia.orgoup.com While the specific binding profile of this compound with other steroid receptors like the androgen receptor (AR) is not explicitly detailed, it is plausible that it shares a similar low affinity for the AR and negligible affinity for estrogen and mineralocorticoid receptors, consistent with the profile of mifepristone.

Table 1: Relative Binding Affinity of this compound and Parent Compound

Ligand-Receptor Complex Dynamics and Conformational Changes

The binding of a ligand like this compound to a steroid receptor induces specific conformational changes that are central to its antagonist activity. When an agonist binds, it typically drives a conformational change that creates a docking surface for coactivator proteins. plos.org In contrast, the binding of an antagonist like mifepristone and its metabolites prevents the proper positioning of critical helices (such as helix 12) within the ligand-binding domain, favoring the recruitment of corepressor proteins. plos.org

The bulky 11β-phenyl group, a characteristic feature of mifepristone and retained in its metabolites, plays a crucial role in inducing or stabilizing an inactive receptor conformation. wikipedia.org This steric hindrance is a key determinant of the antagonist effect. X-ray crystallography studies of mifepristone bound to the progesterone receptor have revealed a destabilized agonistic conformation, highlighting the subtle structural changes that differentiate agonist from antagonist binding. nih.gov Furthermore, there is evidence that mifepristone can interact with the coactivator binding interface on the receptor surface, potentially interfering with the binding of coactivator proteins. plos.org

Modulation of Intracellular Signal Transduction Pathways in Preclinical Models

The interaction of this compound with progesterone and glucocorticoid receptors initiates a cascade of intracellular events, ultimately modulating gene expression and cellular function. The antagonist-bound receptor complex can recruit corepressor proteins, which in turn can lead to the repression of target gene transcription. plos.org

Downstream Signaling Cascades Affected by Receptor Interaction

In preclinical models, the parent compound mifepristone has been shown to modulate various signaling pathways. For instance, in neuroblastoma cells, mifepristone can inhibit cell growth, suggesting an impact on pathways controlling cell proliferation. scielo.brscielo.br In ovarian cancer cells, mifepristone's effects have been linked to the inhibition of cyclin-dependent kinase 2, a key regulator of the cell cycle. nih.gov

Furthermore, mifepristone can affect the interaction between the androgen receptor and its coactivators, indicating a potential for cross-talk between different steroid hormone signaling pathways. oup.com In the context of glucocorticoid receptor antagonism, mifepristone's action can lead to a compensatory increase in ACTH and cortisol. wikipedia.orgnih.gov Although these studies focus on the parent compound, the significant receptor affinity of this compound suggests it would contribute to these downstream effects. In some cellular contexts, mifepristone's actions may also be mediated through non-classical pathways, such as those involving progesterone receptor membrane component 1 (PGRMC1). nih.govresearchgate.net

Table 2: Compound Names Mentioned

Effects on Gene Expression and Protein Synthesis

The direct effects of this compound on gene expression and protein synthesis have not been extensively characterized in dedicated studies. Research has primarily focused on its parent compound, mifepristone (RU486), and to a lesser extent, its other metabolites like N-demethyl mifepristone (metapristone).

Mifepristone itself is known to be a potent antagonist of the glucocorticoid receptor (GR) and progesterone receptor (PR), thereby significantly altering the transcription of genes regulated by these receptors. unil.chwikipedia.orgnps.org.au In various cell types, mifepristone can almost completely prevent the effects of glucocorticoids like dexamethasone (B1670325) on the transcription of both positively and negatively regulated genes. unil.ch For instance, mifepristone inhibits glucocorticoid-induced glucocorticoid response element (GRE) coupled luciferase reporter gene transcription in human lung cancer cell A549. It has also been shown to affect the expression of genes involved in metabolism, such as reducing the hepatic mRNA of key gluconeogenesis enzymes. nih.gov In some experimental setups, mifepristone can act as an inducer of gene expression when used with specialized systems like the GeneSwitch™ System, which incorporates a truncated human progesterone receptor ligand-binding domain. thermofisher.com

The metabolite metapristone has been shown to dose-dependently decrease the mRNA expression of Cyr61 and integrin αvβ1 in MDA-MB-231 breast cancer cells. frontiersin.org Given that this compound is a major, pharmacologically active metabolite of mifepristone, it is plausible that it also modulates gene expression, particularly through its interaction with the glucocorticoid receptor, for which it retains significant binding affinity. medchemexpress.commdpi.com However, specific gene targets and the broader transcriptomic and proteomic consequences of cellular exposure to this compound remain an area for future investigation.

Cellular Responses in In Vitro Systems and Preclinical Animal Models

Influence on Cell Proliferation and Viability in Preclinical Cell Lines

In preclinical studies using various cancer cell lines, this compound has demonstrated a distinct profile compared to its parent compound and other metabolites. Investigations into its effects on cell proliferation have shown that, within the tested concentration ranges, this compound does not significantly alter the proliferation of certain cancer cells.

Specifically, in a study utilizing the murine granulosa tumor cell line KK-1, treatment with this compound did not affect cancer cell proliferation. nih.gov This was in stark contrast to mifepristone itself, which stimulated proliferation at low concentrations and inhibited it at higher doses, and the N-demethyl metabolite, which significantly stimulated cell proliferation. nih.gov

A similar outcome was observed in studies with testicular Leydig tumor cell lines. In the BLTK-1 cell line, this compound, along with the Di-demethyl metabolite, did not affect cell proliferation. mdpi.comresearchgate.netnih.gov Again, this was different from the effects of mifepristone and the N-demethyl metabolite. mdpi.comnih.gov These findings suggest that the hydroxylation at the C22 position may neutralize the proliferative or anti-proliferative effects seen with mifepristone and its demethylated metabolites in these specific cell models.

| Compound | Cell Line | Effect on Proliferation | Source |

|---|---|---|---|

| This compound | KK-1 (murine ovarian granulosa tumor) | No effect | nih.gov |

| This compound | BLTK-1 (murine testicular Leydig tumor) | No effect | mdpi.comnih.gov |

| Mifepristone | KK-1 (murine ovarian granulosa tumor) | Stimulated at low doses (≤ 5 µM), inhibited at high doses (≥ 7.5 µM) | nih.gov |

| Mifepristone | BLTK-1 (murine testicular Leydig tumor) | Stimulated at low doses (≤ 5 µM), inhibited at high doses | mdpi.comnih.gov |

| N-demethyl Mifepristone | KK-1 (murine ovarian granulosa tumor) | Stimulated proliferation | nih.gov |

| N-demethyl Mifepristone | BLTK-1 (murine testicular Leydig tumor) | Stimulated proliferation (at 17.5 µM) | mdpi.comnih.gov |

| Di-demethyl Mifepristone | KK-1 (murine ovarian granulosa tumor) | No effect | nih.gov |

| Di-demethyl Mifepristone | BLTK-1 (murine testicular Leydig tumor) | No effect | mdpi.comnih.gov |

Impact on Cellular Differentiation Processes

There is currently a lack of specific research data on the direct impact of this compound on cellular differentiation processes. Studies focusing on the parent compound, mifepristone, have suggested potential effects on cell differentiation. For example, mifepristone treatment of SK-N-SH neuroblastoma cells was observed to induce a change in cell morphology towards a flat epithelial-like phenotype, which may indicate an influence on differentiation pathways. scielo.br Additionally, mifepristone has been shown to protect Purkinje cells from cell death, a finding that facilitates further analysis of its effects on neuronal differentiation. pnas.org However, these studies did not investigate the specific contributions of its metabolites, including this compound, to these observed effects. Therefore, whether this compound promotes, inhibits, or has no effect on cellular differentiation in various preclinical models remains to be determined.

Receptor-Independent Cellular Activities (if any)

Specific receptor-independent cellular activities of this compound have not been documented in the available scientific literature. The primary mechanism of action for mifepristone and its metabolites is considered to be their interaction with steroid hormone receptors, namely the progesterone and glucocorticoid receptors. wikipedia.orgnps.org.au

However, research on mifepristone has suggested that some of its actions may occur through pathways independent of classical nuclear receptor antagonism. For instance, a neuroprotective effect of mifepristone on Purkinje cells was found to be independent of its antagonistic properties at either the progesterone or glucocorticoid receptors. pnas.org Furthermore, in certain ovarian cancer models that lack nuclear progesterone receptors, mifepristone's agonistic effects on cell proliferation and migration may be mediated by the membrane progesterone receptor component 1 (PGRMC1). nih.govresearchgate.net The related metabolite, metapristone, is also being investigated for anticancer activities that are thought to be independent of its hormonal receptor actions. frontiersin.orgwikipedia.org While these findings open the possibility of receptor-independent mechanisms for mifepristone and its derivatives, no such activities have been specifically identified or attributed to this compound.

Pharmacokinetic Characteristics in Preclinical Systems

Absorption and Distribution Profiles in Animal Models

Following the administration of the parent compound, Mifepristone (B1683876), 22-Hydroxy Mifepristone is formed and subsequently distributed throughout the body.

Studies involving radiolabelled Mifepristone in rats have demonstrated a rapid and wide distribution of radioactivity. Following oral administration, the highest concentrations of radioactivity, outside of the gastrointestinal tract, were found in the liver. tga.gov.au This extensive distribution suggests that metabolites, including this compound, are also distributed to various tissues. Penetration of the blood-brain barrier by the parent compound was reported to be modest. tga.gov.au In pregnant animals, Mifepristone has been shown to cross the placental barrier. hres.ca

A study in female Wistar rats that received an oral dose of Mifepristone (10 mg/kg) showed that the serum concentrations of the hydroxylated metabolite were lower in systemic circulation compared to portal serum, indicating effective first-pass metabolism and excretion by the liver. nih.gov While specific tissue concentration data for this compound is not extensively detailed, the general distribution pattern of the parent compound and its other metabolites in species like mice has been shown to include the plasma, mammary glands, uterus, liver, and spleen. rsc.org

Systemic Exposure and Concentration-Time Profiles in Preclinical Species

The systemic exposure to this compound has been quantified in mouse models following the administration of its parent compound, Mifepristone. These studies reveal a dose-dependent formation and subsequent circulation of the hydroxylated metabolite.

In one study using female Inhα/Tag transgenic mice, a single intraperitoneal (i.p.) injection of 1 mg/kg of Mifepristone resulted in peak serum concentrations (Cmax) of this compound ranging from 0.014 to 0.037 µM. nih.gov These peak levels were observed at 4 hours post-injection. nih.gov When the dose was increased to 10 mg/kg, the Cmax of this compound rose to a range of 0.084 to 0.28 µM, also peaking at the 4-hour time point. nih.gov Notably, after the 1 mg/kg injection, the serum levels of this compound at 4 hours were higher than those of the parent compound at the same time point. nih.gov

Another study in 6-month-old Inhα/Tag male mice reported similar findings. Following a single i.p. injection of 1 mg/kg or 10 mg/kg of Mifepristone, the peak concentrations of the hydroxylated metabolite were observed at 5 hours, reaching 0.04 µM and 0.35 µM, respectively. nih.gov

The exposure to this compound is significantly influenced by substances that interact with the CYP3A4 enzyme. Although primarily documented in human studies, these interactions are relevant in preclinical models where CYP3A4 is also the main metabolizing enzyme. tga.gov.au For instance, co-administration with a CYP3A4 inhibitor like itraconazole (B105839) can increase the exposure (AUC) to this compound by 5.1-fold and the Cmax by 1.8-fold. hpra.ie Conversely, a CYP3A4 inducer such as rifampicin (B610482) can decrease the AUC of this metabolite by as much as 20-fold. hpra.ie

| Species | Parent Compound Dose & Route | Metabolite Cmax | Metabolite Tmax | Source |

| Mouse | 1 mg/kg (i.p.) | 0.014 - 0.037 µM | 4 hours | nih.gov |

| Mouse | 10 mg/kg (i.p.) | 0.084 - 0.28 µM | 4 hours | nih.gov |

| Mouse | 1 mg/kg (i.p.) | 0.04 µM | 5 hours | nih.gov |

| Mouse | 10 mg/kg (i.p.) | 0.35 µM | 5 hours | nih.gov |

Elimination Kinetics and Half-Life Determination

Specific data on the elimination kinetics and half-life of this compound as a discrete entity in preclinical systems are limited. The elimination of Mifepristone and its metabolites is complex and often described collectively.

The terminal half-life of the parent compound, Mifepristone, is significantly shorter in laboratory animal species compared to humans, with estimates of approximately 1 hour in rats and 15 hours in monkeys. tga.gov.au Using radio-receptor analysis techniques, the terminal half-life of all metabolites of mifepristone that are capable of binding to progesterone (B1679170) receptors is estimated to be up to 90 hours. tga.gov.auwikipedia.org This pool of immunoreactive metabolites would include this compound. A study in rhesus monkeys calculated a terminal half-life of 15 hours for mifepristone and its combined immunoreactive metabolites. oup.com

The primary route of excretion for Mifepristone and its metabolites is through the feces. fda.gov

Protein Binding Characteristics in Plasma/Serum

Mifepristone is highly bound to plasma proteins in preclinical species, with binding rates of 97% in monkeys and 99% in rats. tga.gov.au The primary binding proteins are albumin and, most significantly, alpha-1-acid glycoprotein (B1211001) (AAG). fda.govhpra.ie The N-demethylated metabolite of mifepristone is also reported to be approximately 95% bound to AAG. fda.gov Given that this compound is a major metabolite, it is likely to exhibit significant, though unquantified, binding to plasma proteins. This high degree of protein binding for the parent compound and its other primary metabolites limits the unbound fraction available to exert pharmacological effects.

Bioavailability Studies of this compound from Parent Compound Administration

The bioavailability of this compound is a measure of its formation from the parent compound, Mifepristone, and its subsequent appearance in systemic circulation. Mifepristone itself undergoes significant first-pass metabolism, which affects the amount of both the parent drug and its metabolites that reach the bloodstream. nih.gov

The absolute oral bioavailability of Mifepristone varies between preclinical species, reported as approximately 39% in rats and 15% in cynomolgus monkeys. tga.gov.auoup.com This extensive hepatic metabolism leads to the formation of several active metabolites, including this compound. nih.gov

Studies in mice provide direct evidence of the systemic availability of this compound following administration of the parent drug. As detailed in section 5.2, intraperitoneal injection of Mifepristone leads to detectable and dose-dependent micromolar concentrations of this compound in the serum. nih.govnih.gov In fact, after a 1 mg/kg dose in mice, the serum concentration of this compound can exceed that of the parent compound at the 4-hour mark, indicating that it is a significant and systemically available metabolite. nih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Analysis of the 22-Hydroxyl Group's Contribution to Receptor Affinity and Selectivity

The introduction of a hydroxyl group at the C-22 position of the 17α-propynyl side chain significantly alters the compound's affinity for its primary targets: the progesterone (B1679170) receptor (PR) and the glucocorticoid receptor (GR). Research indicates that this metabolic modification substantially reduces the binding affinity for both receptors compared to the parent compound, Mifepristone (B1683876).

For the human progesterone receptor, 22-Hydroxy Mifepristone (also known as RU 42698) demonstrates a relative binding affinity that is approximately 15% of that of Mifepristone. researchgate.net Other reports place the affinity of hydroxylated metabolites for the progestin receptor in the range of 9-21% compared to the parent drug. oatext.com This marked decrease suggests that the 17α-propynyl chain plays a critical role in the high-affinity binding of Mifepristone, and the addition of a polar hydroxyl group likely introduces unfavorable steric or electronic interactions within the hydrophobic ligand-binding pocket of the PR.

The effect on glucocorticoid receptor affinity is also significant, though less pronounced. This compound retains a relative binding affinity for the human GR that is 48% of Mifepristone's. medchemexpress.com This is consistent with findings that hydroxylated metabolites have a GR affinity averaging 45-61% of the parent compound. oatext.com The differential loss of affinity—a more substantial drop for PR than for GR—implies that the 22-hydroxyl group also modulates the compound's receptor selectivity profile. While both antiprogestational and antiglucocorticoidal activities are retained, the balance between them is shifted. medchemexpress.com

| Compound | Relative Binding Affinity for Progesterone Receptor (vs. Mifepristone) | Relative Binding Affinity for Glucocorticoid Receptor (vs. Mifepristone) |

|---|---|---|

| Mifepristone | 100% | 100% |

| This compound | ~15% researchgate.net | 48% medchemexpress.com |

Rational Design and Synthesis of Analogs for SAR Probing

The significant alteration in receptor affinity caused by the 22-hydroxyl group makes it a key target for SAR probing through rational drug design. The objective of synthesizing analogs of this compound would be to systematically investigate the steric, electronic, and hydrogen-bonding requirements at this specific position to better understand and potentially modulate receptor binding and selectivity.

Drawing from established principles used in the synthesis of other Mifepristone derivatives, a focused library of analogs could be created. researchgate.netnih.gov The synthetic strategy would center on the terminal alkyne of the propynyl (B12738560) group. Potential modifications could include:

Varying the substituent size: Replacing the hydroxyl group with moieties of different sizes, such as a hydrogen atom (to revert to a propynyl chain), a methoxy (B1213986) group, or larger ethers, to probe steric tolerance within the receptor's binding pocket.

Altering electronic properties: Introducing electron-withdrawing (e.g., fluorine) or electron-donating groups to assess the impact of electronic changes on binding.

Modifying hydrogen-bonding capacity: Replacing the hydroxyl group with other hydrogen bond donors or acceptors (e.g., an amino group) to determine the importance of the specific hydrogen-bonding interactions potentially formed by the hydroxyl group.

Such studies are essential for building a comprehensive SAR model, which could guide the development of new antagonists with tailored affinities or improved selectivity between the progesterone and glucocorticoid receptors.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the structural and energetic basis of ligand-receptor interactions at an atomic level. These methods are invaluable for interpreting experimental SAR data and guiding the rational design of new compounds.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand within a receptor's active site. For this compound, docking simulations would be performed using high-resolution crystal structures of the ligand-binding domains of the progesterone and glucocorticoid receptors. researchgate.net

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms in the ligand-receptor complex over time. nih.gov Following the docking of this compound, MD simulations would be employed to assess the stability of the predicted binding pose.

These simulations can calculate the binding free energy, providing a theoretical value that can be compared with experimental data. Furthermore, MD can reveal the flexibility of the ligand and key receptor side chains, highlighting the dynamic nature of the interaction and providing deeper insight into the energetic penalties or benefits conferred by the 22-hydroxyl group.

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build predictive models that correlate the chemical structures of a series of compounds with their biological activities. researchgate.netnih.gov To develop a QSAR model for this compound and its analogs, a set of rationally designed compounds would first be synthesized and their receptor binding affinities determined experimentally.

Next, a wide range of molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters, and topological indices) would be calculated for each analog. nih.gov Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model would be generated that links these descriptors to receptor affinity. acs.org A validated QSAR model could then be used to predict the binding affinity of novel, yet-to-be-synthesized analogs, thereby prioritizing synthetic efforts and accelerating the discovery of compounds with desired pharmacological profiles.

Advanced Analytical Methodologies for Quantification and Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Development and Validation

The development and validation of robust analytical methods are critical for the reliable determination of 22-Hydroxy Mifepristone (B1683876). LC-MS/MS has emerged as the gold standard, offering superior selectivity and sensitivity compared to older techniques like high-performance liquid chromatography with UV detection. nih.gov A fully validated method ensures accuracy, precision, and reproducibility of results.

One such advanced method is an Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-QqQ-MS/MS) assay developed for the simultaneous determination of mifepristone and its metabolites, including 22-Hydroxy Mifepristone, in human whole blood. nih.govnih.gov The validation of this method encompassed several key parameters to ensure its reliability for forensic and clinical toxicology. nih.govsemanticscholar.org The established limit of quantification (LOQ) for this compound was 0.5 ng/mL. nih.govnih.gov The method demonstrated excellent linearity, with coefficients of determination (R²) greater than 0.999. nih.govnih.gov Furthermore, the intra- and inter-day accuracy and precision values did not exceed ±13.2%, confirming the method's reproducibility and exactness. nih.govnih.gov

Table 1: Validation Parameters for the UHPLC-QqQ-MS/MS Assay

| Parameter | Result for this compound |

|---|---|

| Limit of Quantification (LOQ) | 0.5 ng/mL nih.govnih.gov |

| Linearity (R²) | >0.999 nih.govnih.gov |

| Intra- & Inter-Day Precision (RSD%) | <13.2% nih.gov |

| Intra- & Inter-Day Accuracy (RE%) | Within ±13.2% nih.gov |

| Recovery | 96.3–114.7% nih.govnih.gov |

| Matrix Effect | -3.0 to 14.7% nih.govnih.gov |

| Short-term Stability (48h) | Bias: 1.85–5.17% nih.gov |

Historically, HPLC methods have been foundational in the analysis of mifepristone and its metabolites. nih.gov These systems, often coupled with UV detectors, could achieve quantification but sometimes required long run times to ensure adequate separation from closely related metabolic products. nih.gov For instance, early methods could necessitate run times of up to 50 minutes to resolve the parent drug from its metabolites. nih.gov

More recent developments have integrated HPLC with tandem mass spectrometry (HPLC-MS/MS), significantly enhancing specificity and sensitivity. nih.govrsc.org These methods typically employ reverse-phase columns, such as a C18 column, to achieve separation. nih.gov A study utilizing HPLC-MS/MS for mifepristone quantification in plasma and tissue samples achieved a total run time of 8.0 minutes, demonstrating a significant improvement in analytical speed. rsc.orgnih.gov

The transition from HPLC to UHPLC represents a significant technological advancement for the analysis of this compound. UHPLC systems use columns with smaller particle sizes, which allows for higher flow rates and pressures, resulting in faster analysis times and superior chromatographic resolution. nih.gov

A validated UHPLC-QqQ-MS/MS method effectively separated this compound from its parent compound and other metabolites in a total run time of 15 minutes, with the compound of interest eluting at 6.39 minutes. nih.govresearchgate.net This rapid and high-resolution separation is crucial when dealing with complex biological samples containing multiple structurally similar compounds. nih.gov The mobile phase for this separation consisted of a gradient mixture of 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724), delivered at a flow rate of 0.4 mL/min. nih.gov

Triple quadrupole mass spectrometry is the detector of choice for the highly selective and sensitive quantification of this compound. nih.gov Operating in the Multiple Reaction Monitoring (MRM) mode, the QqQ-MS/MS allows for the specific detection of the analyte even in the presence of significant background noise from the biological matrix. nih.govresearchgate.net

In this mode, the first quadrupole selects the precursor ion (the protonated molecule of this compound, m/z 446), which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects a specific product ion (m/z 134) for detection. researchgate.net This highly specific transition from precursor to product ion serves as a unique fingerprint for the analyte, minimizing the risk of interference. nih.gov The detection is typically achieved using an electrospray ion source (ESI) in positive ionization mode. nih.gov

Table 2: LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Chromatography | UHPLC |

| Column | Qualisil BDS C8 researchgate.net |

| Mobile Phase A | 10 mM ammonium formate with 0.1% formic acid in water nih.gov |

| Mobile Phase B | 0.1% formic acid in acetonitrile nih.gov |

| Flow Rate | 0.4 mL/min nih.gov |

| Injection Volume | 2 µL nih.gov |

| Retention Time | 6.39 min nih.govresearchgate.net |

| Mass Spectrometry | Triple Quadrupole (QqQ) |

| Ionization Mode | ESI Positive (+) nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Precursor Ion (m/z) | 446 researchgate.net |

| Product Ion (m/z) | 134 researchgate.net |

Application of Stable Isotope Labeled Internal Standards for Quantification

To achieve the highest degree of accuracy in quantification, the use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach. A SIL-IS has chemical and physical properties nearly identical to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. chiron.no

For the quantification of this compound, the deuterated analogue 22-OH-mifepristone-d6 serves as an ideal internal standard. nih.gov By adding a known amount of this standard to the sample prior to extraction, any analyte loss during sample processing can be precisely accounted for. nih.govchiron.no This approach effectively corrects for variability in extraction recovery and mitigates the impact of matrix effects, where other components in the sample can suppress or enhance the analyte's signal in the mass spectrometer. The use of deuterated analogues in the analysis of mifepristone metabolites has been shown to enable very high recovery rates, in the range of 96.3–114.7%. nih.gov

Sample Preparation Techniques for Biological Matrices

The effective extraction of this compound from complex biological matrices like blood, plasma, or tissue is a critical first step in the analytical workflow. The goal is to isolate the analyte from interfering substances such as proteins, lipids, and salts.

A fast and simple preanalytical procedure for whole blood involves liquid-liquid extraction (LLE). nih.gov In this technique, a 200 µL blood sample is alkalinized with an ammonium carbonate solution (pH 9) before being extracted with 2 mL of tert-butyl-methyl ether. nih.gov After vortexing and centrifugation, the organic layer containing the analyte is separated and evaporated to dryness before being reconstituted for LC-MS/MS analysis. nih.gov Other LLE methods have utilized diethylether for extraction from plasma and tissue homogenates. rsc.orgnih.gov An alternative to LLE is solid-phase extraction (SPE), which has also been applied for the cleanup of plasma samples containing mifepristone and its metabolites. researchgate.net

Chromatographic Separation Optimization for Complex Metabolite Mixtures

Mifepristone undergoes extensive metabolism, resulting in a mixture of structurally similar compounds in biological fluids. These include the parent drug and metabolites such as N-desmethyl-mifepristone, N,N-didesmethyl-mifepristone, and N-desmethyl-22-hydroxy-mifepristone. nih.gov The optimization of chromatographic conditions is therefore essential to ensure that this compound is fully resolved from these other compounds, preventing analytical interference.

Successful separation has been achieved using a UHPLC system with a C8 reverse-phase column and a carefully controlled gradient elution program. nih.govresearchgate.net This setup allows for the differential retention of each metabolite based on slight differences in their polarity. The optimized method yields distinct peaks for each compound, as demonstrated by their unique retention times. nih.gov

Table 3: Chromatographic Retention Times of Mifepristone and its Metabolites

| Compound | Retention Time (minutes) |

|---|---|

| N-desmethyl-22-hydroxy-mifepristone | 5.82 nih.govresearchgate.net |

| This compound | 6.39 nih.govresearchgate.net |

| N,N-didesmethyl-mifepristone | 6.80 nih.govresearchgate.net |

| N-desmethyl-mifepristone | 7.51 nih.govresearchgate.net |

| Mifepristone | 8.29 nih.govresearchgate.net |

This level of separation, combined with the specificity of tandem mass spectrometry, provides a powerful and reliable methodology for the accurate quantification of this compound in complex biological samples. nih.gov

of this compound

The accurate quantification and comprehensive profiling of this compound, a primary metabolite of Mifepristone, in biological matrices necessitates the development and validation of highly sensitive and specific analytical methods. Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has emerged as a principal technique for this purpose, offering superior resolution, sensitivity, and specificity compared to other analytical approaches. ijcpa.innih.govnih.gov The validation of these methods is crucial to ensure the reliability and accuracy of the obtained data. nih.gov

Method Validation Parameters: Selectivity, Linearity, Accuracy, Precision, and Limits of Quantification

Method validation for this compound quantification is performed in accordance with international guidelines to ensure the reliability of the analytical results. europa.eu Key parameters evaluated include selectivity, linearity, accuracy, precision, and the lower limit of quantification (LLOQ). nih.govnih.gov

Selectivity: Selectivity is the ability of the analytical method to differentiate and quantify the analyte of interest, in this case, this compound, in the presence of other endogenous or exogenous components in the sample matrix. nih.gov For bioanalytical methods, this is typically assessed by analyzing multiple blank matrix samples from different sources to investigate for any interfering peaks at the retention time of the analyte and its internal standard. nih.gov In the analysis of this compound, no significant interference from endogenous compounds in human blood has been observed at its specific retention time, demonstrating the high selectivity of the UHPLC-MS/MS method. nih.gov

Linearity: Linearity establishes the relationship between the concentration of the analyte and the analytical response over a defined range. nih.gov For the quantification of this compound, calibration curves are typically constructed by plotting the peak area ratio of the analyte to its internal standard against the nominal concentration. A linear regression analysis is then applied. A coefficient of determination (R²) greater than 0.99 is generally considered evidence of good linearity. nih.govnih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among repeated measurements. nih.gov These parameters are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). nih.govnih.gov The accuracy is expressed as the percentage of the nominal concentration, and the precision is reported as the relative standard deviation (RSD%). For this compound, the intra- and inter-day accuracy and precision values have been shown to be within acceptable limits, typically not exceeding ±15%. nih.govnih.gov

Limits of Quantification (LOQ): The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. nih.govnih.gov For this compound, a sensitive UHPLC-MS/MS method has established an LLOQ of 0.5 ng/mL in human blood. nih.govnih.gov

The table below summarizes the method validation parameters for the quantification of this compound using a validated UHPLC-MS/MS method. nih.govnih.gov

| Parameter | Specification | Result |

| Selectivity | No interference at the retention time of the analyte | No significant interferences observed nih.gov |

| Linearity Range | 0.5 - 500 ng/mL | R² > 0.999 nih.govnih.gov |

| Intra-day Accuracy | Within ±13.2% | Compliant nih.govnih.gov |

| Inter-day Accuracy | Within ±13.2% | Compliant nih.govnih.gov |

| Intra-day Precision (RSD%) | ≤ 13.2% | Compliant nih.govnih.gov |

| Inter-day Precision (RSD%) | ≤ 13.2% | Compliant nih.govnih.gov |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.5 ng/mL nih.govnih.gov |

Detailed research findings from a study determining Mifepristone and its metabolites in human blood are presented in the following table, showcasing the accuracy and precision of the analytical method for this compound at different quality control concentrations. nih.gov

| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (RSD%) | Intra-day Accuracy (%) | Inter-day Precision (RSD%) | Inter-day Accuracy (%) |

| This compound | Low | 5 | 5.1 | 102.3 | 6.8 | 104.5 |

| Medium | 100 | 3.2 | 98.7 | 4.5 | 101.2 | |

| High | 500 | 2.8 | 101.5 | 3.9 | 99.8 |

Preclinical Research Models and Experimental Systems

In Vitro Cell Line Models for Mechanistic Studies

In the realm of preclinical research, in vitro cell line models are fundamental tools for dissecting the molecular mechanisms of compounds like 22-Hydroxy Mifepristone (B1683876). Studies have employed various cell lines, including Leydig and ovarian cancer cells, to investigate its effects on cell proliferation and signaling pathways.

One study investigated the impact of mifepristone and its metabolites, including 22-Hydroxy Mifepristone, on the proliferation of the murine Leydig tumor cell line, BLTK-1. The results indicated that while mifepristone and its N-demethyl metabolite significantly stimulated cell proliferation at lower concentrations, this compound and Di-demethyl Mifepristone did not have a significant effect on the proliferation of these cancer cells. nih.govresearchgate.net

In the context of ovarian cancer, research has focused on the parent compound, mifepristone, and its broader effects. Studies have shown that mifepristone can inhibit the growth of various ovarian cancer cell lines, such as SK-OV-3, Caov-3, OV2008, and IGROV-1, in a dose- and time-dependent manner. nih.govnih.gov This anti-proliferative effect is associated with a G1-S phase cell cycle arrest. nih.govnih.gov Further investigation into the specific role of this compound within these models is necessary to delineate its individual contribution to the observed outcomes. For instance, one study on murine ovarian cancer cells (KK-1) found that 22-hydroxy MF did not affect cancer cell proliferation. nih.gov

The following table summarizes the findings from a study on the effects of mifepristone and its metabolites on BLTK-1 Leydig tumor cell proliferation after 72 hours of treatment.

| Compound | Concentration | Effect on Proliferation (% of Control) | Significance |

| Mifepristone | 5 µM | ~125% | |

| Mifepristone | 17.5 µM | ~50% | **** |

| Progesterone (B1679170) | 0.003 µM - 3 µM | Stimulated | to **** |

| This compound | Not specified | No significant effect | - |

| N-demethyl Mifepristone | Not specified | Stimulated | * to **** |

| Di-demethyl Mifepristone | Not specified | No significant effect | - |

| *p < 0.05; ****p < 0.0001 | |||

| Data adapted from a study on BLTK-1 cells. researchgate.netmdpi.com |

Organ-on-a-Chip and Microphysiological Systems for Metabolism and Activity Evaluation

The advent of organ-on-a-chip (OoC) and microphysiological systems (MPS) has provided researchers with more physiologically relevant platforms to study drug metabolism and activity. xiahepublishing.comnih.gov These systems can mimic the complex interactions between different organs, offering a more holistic view of a compound's fate in the body. dynamic42.com While specific studies focusing exclusively on the metabolism and activity of this compound using these advanced systems are still emerging, the technology holds significant promise for this area of research. sciencepub.netaltex.org

OoC models, which involve culturing human cells in microfluidic devices to replicate organ-level functions, can be used to investigate the metabolic pathways that lead to the formation of this compound from its parent compound, mifepristone. xiahepublishing.com For example, liver-on-a-chip systems could elucidate the specific cytochrome P450 enzymes involved in the hydroxylation of mifepristone. Furthermore, by integrating different organ chips, such as a liver chip with a target tissue chip (e.g., ovarian cancer), researchers can simultaneously evaluate the metabolism of mifepristone and the subsequent activity of its metabolites like this compound on the target cells. xiahepublishing.com

Genetically Modified Animal Models for Receptor and Pathway Analysis

Genetically modified animal models are invaluable for in-depth analysis of drug-receptor interactions and the signaling pathways they modulate. In the context of this compound, these models can help determine its affinity for various receptors and its downstream effects.

Research using transgenic mouse models has been instrumental in understanding the in vivo effects of mifepristone and its metabolites. For instance, a study utilized transgenic mice expressing the SV40 T-antigen under the control of the inhibin-α promoter (Inhα/Tag), which develop Leydig cell tumors. mdpi.com In this model, pharmacokinetic analysis of mifepristone revealed the in vivo formation of this compound, along with other metabolites. nih.govmdpi.com The study found that after a single intraperitoneal injection of 1 mg/kg of mifepristone, the peak serum concentration of this compound was observed at 4 hours and its levels were similar to or even exceeded those of the parent compound at that time point. nih.gov

Another study in breast cancer research utilized a mouse model to investigate the effects of antiprogestins. bmj.com While this study focused on the broader effects of mifepristone and onapristone (B1677295) on tumor growth and the immune system, it highlights the utility of such models in dissecting the contribution of specific hormonal pathways that could also be relevant for metabolites like this compound. bmj.com

The table below shows the peak serum concentrations of mifepristone and its metabolites in Inhα/Tag transgenic mice after a single injection.

| Compound | Dose | Peak Concentration (µM) | Time to Peak Concentration |

| Mifepristone | 1 mg/kg | 0.02–0.04 | 0.5 h |

| This compound | 1 mg/kg | 0.014–0.037 | 4 h |

| N-demethyl Mifepristone | 1 mg/kg | 0.003–0.013 | 4 h |

| Di-demethyl Mifepristone | 10 mg/kg | 0.09–0.18 | 8 h |

| Data from a study in Inhα/Tag TG mice. nih.gov |

Ex Vivo Tissue Explant Models for Studying Cellular Responses

Ex vivo tissue explant models bridge the gap between in vitro cell culture and in vivo animal studies by maintaining the three-dimensional architecture and cellular heterogeneity of the original tissue. frontiersin.orgbiorxiv.org These models are particularly useful for studying the direct effects of compounds on intact tissues and their complex cellular microenvironments.

While specific studies detailing the use of ex vivo explants to investigate the cellular responses to this compound are not extensively documented, the methodology has been applied to its parent compound, mifepristone. Research on high-grade human primary epithelial ovarian cancer (HG-hOEC) cells and their explants has been used to assess the molecular mechanisms of mifepristone's actions. nih.govresearchgate.net These studies have shown that the response to mifepristone can be influenced by the tissue context and the expression levels of different receptors. nih.govresearchgate.net

The use of human endometrial explants has also been critically evaluated as an ex vivo model system. oup.com Such models could be adapted to study the specific effects of this compound on endometrial tissue, providing insights into its potential impact on this hormonally responsive organ. The viability and molecular integrity of these explants are crucial for obtaining meaningful data. oup.com

Species-Specific Differences in Preclinical Model Responses

A critical consideration in preclinical research is the potential for species-specific differences in drug metabolism and response, which can affect the translatability of findings to humans.

Pharmacokinetic studies have revealed significant differences in the metabolism of mifepristone between humans and common laboratory animal models like rats and monkeys. hres.catga.gov.au For example, the clearance of mifepristone is much higher in rats and monkeys compared to humans, and the plasma half-life is considerably shorter in these species. tga.gov.au Furthermore, the presystemic effect (first-pass metabolism) is more pronounced in rats and monkeys than in humans. tga.gov.au In rabbits, this effect is so significant that no unchanged mifepristone is detectable after oral administration. tga.gov.au These metabolic differences will invariably lead to different profiles of metabolites, including this compound, which could influence the observed pharmacological effects in these models.

Comparative data on the maximum plasma concentration (Cmax) of mifepristone further highlight these species-specific variations.

| Species | Dose (mg/kg) | Cmax (ng/mL) |

| Rat | 200 | 3,000 |

| Monkey | 90 | 160 |

| Human | 4 | 2,686 |

| Data from a comparative single-dose study. hres.ca |

These disparities underscore the importance of carefully selecting preclinical models and considering potential species-specific metabolic pathways when interpreting data and extrapolating findings to the human context.

Comparative Preclinical Pharmacology and Metabolomics

Differential Pharmacological Activities of 22-Hydroxy Mifepristone (B1683876) Versus Mifepristone

Mifepristone and its hydroxylated metabolite, 22-hydroxy mifepristone (also known as RU 42698), both exhibit significant, yet distinct, pharmacological activities, primarily as antagonists of the progesterone (B1679170) and glucocorticoid receptors. nih.govoatext.com The hydroxylation of the parent compound, mifepristone, at the C-17 propynyl (B12738560) chain leads to a metabolite that retains substantial biological activity. fda.govresearchgate.net

In contrast, the affinity of this compound for the progestin receptors is comparatively lower, estimated to be between 9-21% of that of mifepristone. oatext.comoatext.com This indicates that the hydroxylation process diminishes its antiprogestational activity more significantly than its antiglucocorticoidal activity. The differential binding affinities of mifepristone and its hydroxylated metabolite underscore the complex pharmacological profile that results from the in vivo metabolism of mifepristone. nih.gov

Table 1: Comparative Receptor Binding Affinities

| Compound | Receptor | Relative Binding Affinity |

| This compound | Human Glucocorticoid Receptor | 48% (of Mifepristone) medchemexpress.comtargetmol.com |

| This compound | Progestin Receptors | 9-21% (of Mifepristone) oatext.comoatext.com |

| Mifepristone | Progesterone Receptor | >2 times that of progesterone wikipedia.org |

| Mifepristone | Glucocorticoid Receptor | >3 times that of dexamethasone (B1670325) wikipedia.orgoup.com |

Comparison of Metabolite Profiles and Relative Potencies of All Mifepristone Metabolites

The metabolism of mifepristone is extensive and primarily occurs in the liver through N-demethylation and terminal hydroxylation of the 17-propynyl chain, a process largely catalyzed by the cytochrome P450 enzyme CYP3A4. nih.govfda.govresearchgate.netglowm.com This metabolic activity gives rise to several active metabolites, with the three most prominent being the N-monodemethylated (RU 42633), the N-didemethylated (RU 42848), and the hydroxylated (this compound or RU 42698) metabolites. nih.govfda.govresearchgate.nettga.gov.au

The N-monodemethylated metabolite is often the most abundant in plasma. fda.gov It demonstrates significant affinity for the progesterone receptor, with its plasma area under the curve (AUC) being approximately double that of unchanged mifepristone. tga.gov.au The other metabolites, including the didemethylated and hydroxylated forms, also show affinity for the progesterone receptor, albeit lower, at around 10% to 15% that of mifepristone. tga.gov.au

Regarding antiglucocorticoid activity, the metabolites, including this compound, contribute more substantially. Their affinity for glucocorticoid receptors is, on average, 45-61% of that of mifepristone, playing a significant role in the antiglucocorticoid effects seen with higher doses of the drug. oatext.comoatext.com In vitro studies have identified additional minor metabolites, such as hydroxymethyl mifepristone and its derivatives, though their clinical significance is less clear. tandfonline.com

Table 2: Major Mifepristone Metabolites and Their Characteristics

| Metabolite | Alternative Name | Primary Metabolic Pathway | Key Pharmacological Feature |

| N-monodemethylated Mifepristone | RU 42633 | N-demethylation nih.govfda.gov | Most abundant in plasma; significant progesterone receptor affinity. fda.govtga.gov.au |

| N-didemethylated Mifepristone | RU 42848 | N-demethylation nih.govfda.gov | Retains affinity for progesterone and glucocorticoid receptors. nih.gov |

| This compound | RU 42698 | Terminal Hydroxylation nih.govfda.govresearchgate.net | Significant antiglucocorticoid activity (48% RBA of mifepristone). medchemexpress.comtargetmol.com |

Cross-Species Extrapolation Considerations for Pharmacological and Metabolic Data

Extrapolating preclinical data on mifepristone and its metabolites from animal models to humans requires careful consideration due to significant interspecies differences in pharmacokinetics and metabolism. tga.gov.aunih.gov While animal models, such as rats, dogs, and monkeys, have been instrumental in characterizing the basic pharmacological profile of mifepristone, direct translation of these findings is not always straightforward. tga.gov.aunih.gov

One of the most notable differences lies in the clearance rate and plasma half-life of mifepristone. Laboratory animals exhibit much greater clearance of mifepristone compared to humans. tga.gov.au For instance, the clearance rate is approximately 3 L/h/kg in rats and 1.5 L/h/kg in monkeys, in stark contrast to 0.04 L/h/kg in humans. tga.gov.au This leads to significantly shorter plasma half-lives in animals (around 1 hour in rats and 15 hours in monkeys) compared to the 25 to 38 hours observed in women. tga.gov.aufrontiersin.org

Furthermore, the volume of distribution is considerably lower in women (about 10% of body weight) than in rats and monkeys (135% and 200% of body weight, respectively). tga.gov.au Despite these pharmacokinetic variations, serum protein binding of mifepristone is consistently high across species, ranging from 97-99% in rats, monkeys, and humans. tga.gov.au

Impact of Hydroxylation on Molecular Interaction Landscape Compared to Parent Compound

The introduction of a hydroxyl group to the mifepristone molecule, forming this compound, significantly alters its molecular interaction landscape, particularly its binding affinities for the progesterone and glucocorticoid receptors. This chemical modification, occurring at the terminal end of the 17-propynyl chain, directly influences the steroid's interaction with the ligand-binding domains of these nuclear receptors. nih.govfda.gov

The aromatic dimethylaminophenyl side chain at the 11β position is crucial for the antagonistic properties of mifepristone. nih.gov The addition of a polar hydroxyl group on the propynyl chain can change the electronic distribution and steric conformation of the molecule, thereby affecting how it fits into the receptor's binding pocket.

This structural change appears to have a more pronounced effect on the interaction with the progesterone receptor than the glucocorticoid receptor. The affinity of this compound for the progesterone receptor is substantially reduced compared to the parent compound. oatext.comoatext.com In contrast, it retains a more significant portion of its binding affinity for the glucocorticoid receptor, at approximately 48% that of mifepristone. medchemexpress.comtargetmol.com

Future Research Avenues and Unanswered Questions

Deeper Elucidation of Unidentified Metabolic Intermediates

While the primary metabolites of mifepristone (B1683876)—monodemethylated, didemethylated, and hydroxylated derivatives—are well-documented, the complete metabolic map is likely more complex. Future research should prioritize the identification and structural elucidation of less abundant or transient metabolic intermediates. The application of advanced analytical technologies, such as high-resolution mass spectrometry coupled with liquid chromatography and NMR spectroscopy, will be instrumental in this pursuit. Uncovering these currently unidentified metabolites is essential for a holistic understanding of mifepristone's biotransformation and could reveal compounds with unique biological activities or toxicological profiles.

Comprehensive Characterization of Non-Receptor-Mediated Mechanisms

The pharmacological activity of 22-hydroxy mifepristone has been predominantly attributed to its interaction with steroid hormone receptors. However, the possibility of non-receptor-mediated mechanisms remains an underexplored area. Future investigations should aim to identify alternative cellular targets. This could involve screening for interactions with various enzymes, ion channels, transporters, or other signaling proteins that are independent of the classical nuclear receptor pathways. Techniques such as chemical proteomics, thermal shift assays, and affinity chromatography could be powerful tools in identifying these off-target interactions, potentially uncovering novel mechanisms of action and expanding the known pharmacological scope of this metabolite.

Advancements in High-Throughput Screening for Metabolite Activity Profiling

To accelerate the functional characterization of this compound and other related metabolites, the development and application of advanced high-throughput screening (HTS) platforms are necessary. Creating a diverse portfolio of HTS assays would allow for the rapid profiling of these compounds across a wide range of biological targets and pathways. This could include cell-based reporter assays for various nuclear receptors, multiplexed enzymatic assays, and phenotypic screens that measure complex cellular responses. Such a systematic screening approach would enable a more efficient comparison of the bioactivity of different metabolites and could fast-track the identification of compounds with desirable therapeutic or research properties.

Integration of Omics Data (e.g., Proteomics, Transcriptomics) for Systems-Level Understanding

A systems biology approach is paramount for a comprehensive understanding of the cellular impact of this compound. Future studies should focus on integrating multi-omics data, including transcriptomics (RNA-seq), proteomics, and metabolomics, to map the global changes induced by this compound in various cell types. By analyzing how gene expression, protein abundance, and metabolic profiles are altered in concert, researchers can construct detailed models of the molecular networks perturbed by the metabolite. This integrated view can reveal previously unknown biological pathways and provide a more nuanced understanding of its effects beyond single-receptor interactions.

Development of Predictive Models for Metabolite Formation and Activity

The development of robust in silico models could significantly enhance the efficiency of research into mifepristone metabolism. Computational approaches, such as quantitative structure-activity relationship (QSAR) modeling and physiologically based pharmacokinetic (PBPK) modeling, should be further developed and refined. These models could predict the rate and extent of formation of this compound and other metabolites based on individual genetic variations in metabolic enzymes (e.g., CYP3A4 polymorphisms). Furthermore, predictive models for biological activity could help prioritize which of the numerous potential metabolites warrant resource-intensive synthesis and experimental testing, thereby streamlining the discovery pipeline.

Exploration of Novel Preclinical Applications Beyond Current Research Paradigms

The established antiprogestin and antiglucocorticoid activities of mifepristone's metabolites have defined their primary research focus. However, these compounds may possess other biological activities that could be harnessed for novel therapeutic applications. Future preclinical research should venture beyond the established paradigms to explore the potential of this compound in other disease contexts. This could include investigating its effects in models of neuroinflammation, metabolic syndromes, or certain types of cancer where steroid hormone signaling or its crosstalk with other pathways is implicated. Such exploratory studies could uncover unexpected therapeutic opportunities and broaden the potential clinical utility of this class of compounds.

常见问题

Basic Research Question

- Fruit flies (Drosophila melanogaster) : Mated females show lifespan extension under controlled diets (e.g., 10% sucrose/yeast), with mortality curves analyzed via Cox proportional hazards models .

- C. elegans : Synergistic effects with rapamycin in daf-2 mutants suggest insulin/IGF-1 pathway modulation .

- Rodent models : Future studies require pharmacokinetic adjustments due to species-specific CYP3A expression .

How can contradictory data on this compound’s therapeutic efficacy (e.g., in neurocognitive disorders) be reconciled?

Advanced Research Question

Discrepancies in bipolar disorder trials (e.g., improved spatial working memory at 7 weeks but not 3 weeks) arise from:

- Dosage variability : Effective plasma concentrations (≥50 ng/mL) require CYP3A4 inhibition to offset rapid clearance .

- Endpoint selection : Neurocognitive assessments (e.g., CANTAB) may lack sensitivity to transient effects.

- Co-morbidities : Glucocorticoid receptor density variations in patients influence metabolite efficacy .

What synergies exist between this compound and other anti-aging interventions?

Advanced Research Question

Combination therapies enhance longevity effects:

- Rapamycin co-administration : In C. elegans, dual treatment amplifies mitophagy by 40% compared to monotherapy.

- Dietary restriction (DR) : Additive lifespan extension in Drosophila suggests independent mechanisms (DR reduces mTOR signaling vs. 22-Hydroxy’s lipid modulation) .

- Experimental design : Use factorial ANOVA to test interactions, with survival analysis stratified by treatment groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。